molecular formula C10H11Cl2N3O3 B15203626 3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide

3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide

Cat. No.: B15203626
M. Wt: 292.12 g/mol
InChI Key: GMOBRYVDVAPDHH-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of both hydrazinocarbonyl and hydroxy-ethyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid.

    Formation of Benzoyl Chloride: The benzoic acid is converted to benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation: The benzoyl chloride is then reacted with 1-hydrazinocarbonyl-2-hydroxy-ethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazinocarbonyl group can be reduced to form an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 3,4-dichloro-N-(1-carbonyl-2-hydroxy-ethyl)-benzamide.

    Reduction: Formation of 3,4-dichloro-N-(1-amino-2-hydroxy-ethyl)-benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May have potential as a biochemical probe or inhibitor due to its functional groups.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The hydrazinocarbonyl group could form covalent bonds with active site residues, while the hydroxy-ethyl group may enhance binding affinity through hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-N-(2-hydroxyethyl)-benzamide: Lacks the hydrazinocarbonyl group.

    3,4-Dichloro-N-(1-hydrazinocarbonyl-ethyl)-benzamide: Lacks the hydroxy group.

    3,4-Dichloro-N-(1-hydrazinocarbonyl-2-methoxy-ethyl)-benzamide: Contains a methoxy group instead of a hydroxy group.

Uniqueness

3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide is unique due to the presence of both hydrazinocarbonyl and hydroxy-ethyl functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H11Cl2N3O3

Molecular Weight

292.12 g/mol

IUPAC Name

3,4-dichloro-N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)benzamide

InChI

InChI=1S/C10H11Cl2N3O3/c11-6-2-1-5(3-7(6)12)9(17)14-8(4-16)10(18)15-13/h1-3,8,16H,4,13H2,(H,14,17)(H,15,18)

InChI Key

GMOBRYVDVAPDHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC(CO)C(=O)NN)Cl)Cl

Origin of Product

United States

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